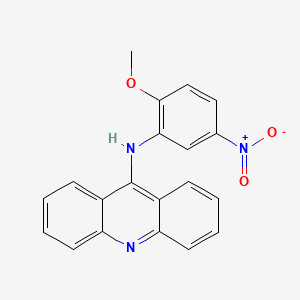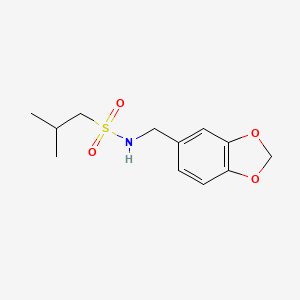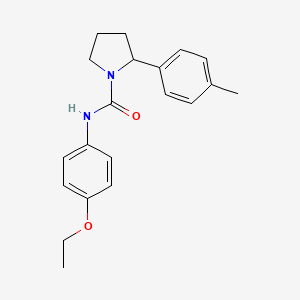![molecular formula C23H20N2O2 B6070962 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the family of benzoxazole compounds and has shown promising results in various studies for its biological activities.
Mécanisme D'action
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its biological activities by targeting specific molecular pathways. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from oxidative stress and inflammation. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells such as T cells and macrophages, regulating the immune response.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects in different systems. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide induces cell cycle arrest and apoptosis in cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide protects neurons from oxidative stress and inflammation, preventing neuronal damage and death. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide modulates the activity of immune cells, regulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments, such as its synthetic accessibility, stability, and specificity towards molecular targets. However, some limitations include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be further investigated for its potential as a cancer therapy in combination with other chemotherapeutic agents. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be explored for its potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide could be studied for its potential as an immunomodulatory agent for the treatment of autoimmune diseases.
In conclusion, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a synthetic compound that has shown promising results in various scientific studies for its potential therapeutic applications. Its mechanism of action involves targeting specific molecular pathways, and it has been shown to have various biochemical and physiological effects. Although there are limitations for lab experiments, there are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.
Méthodes De Synthèse
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be synthesized through a multistep process involving the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then coupled with 3-(2-aminoethyl)aniline to yield the final product.
Applications De Recherche Scientifique
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has shown immunomodulatory effects by regulating the immune response.
Propriétés
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-16-9-12-21-20(13-16)25-23(27-21)18-5-4-6-19(14-18)24-22(26)17-10-7-15(2)8-11-17/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWXJNWIBHEMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)

![N-1-adamantyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6070947.png)
![[4-(3,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6070951.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6070972.png)